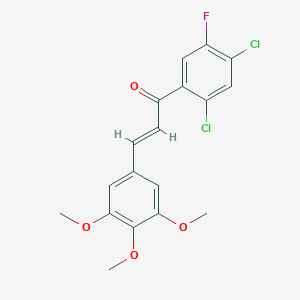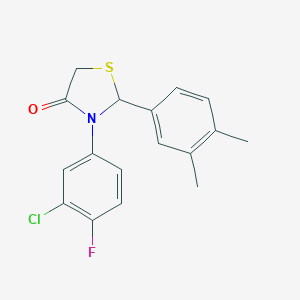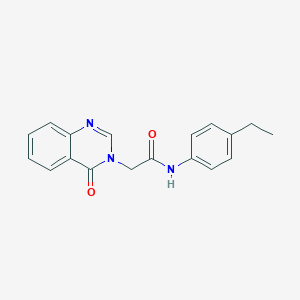
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide, also known as IPDMB, is a compound that has been of great interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. Studies have shown that N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide can inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle, as well as the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit angiogenesis, the process by which new blood vessels are formed. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have potent anticancer and antibacterial activity. However, there are also some limitations to its use. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are a number of future directions for research on N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide. One area of interest is the development of new synthesis methods for this compound, which could lead to more efficient and cost-effective production. Another area of interest is the study of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide’s potential as a treatment for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide, which could lead to the development of new drugs with similar activity.
Métodos De Síntesis
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been synthesized using various methods, including the reaction of 5-iodo-2-pyridylboronic acid with 3,4-dimethylbenzoyl chloride in the presence of a palladium catalyst, and the reaction of 5-iodo-2-pyridinecarboxylic acid with 3,4-dimethylbenzoyl chloride in the presence of a coupling reagent. The synthesis of N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide has also been studied for its potential as an antibacterial and antifungal agent, with promising results.
Propiedades
Fórmula molecular |
C14H13IN2O |
|---|---|
Peso molecular |
352.17 g/mol |
Nombre IUPAC |
N-(5-iodopyridin-2-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C14H13IN2O/c1-9-3-4-11(7-10(9)2)14(18)17-13-6-5-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Clave InChI |
BMFGWQWKHLXDKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




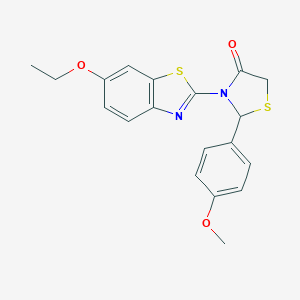
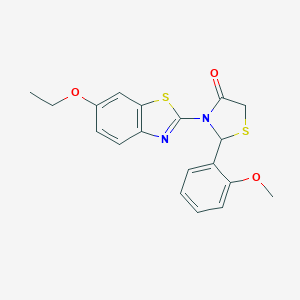

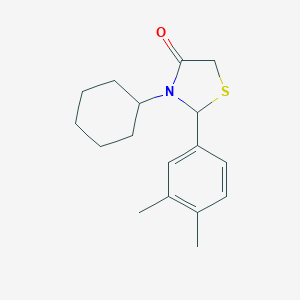
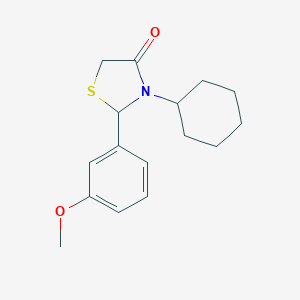
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
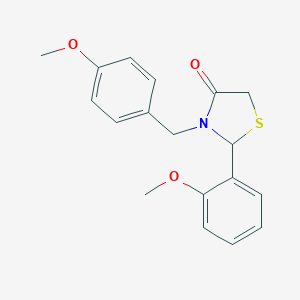
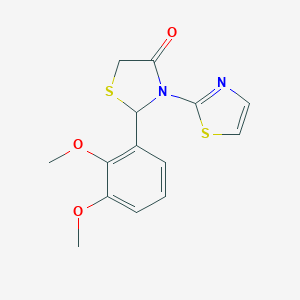

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
